![molecular formula C6H9N3OS B12135834 N-[1,3,4]Thiadiazol-2-yl-isobutyramide](/img/structure/B12135834.png)

N-[1,3,4]Thiadiazol-2-yl-isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1,3,4]Tiadiazol-2-il-isobutiramida es un compuesto que pertenece a la clase de derivados de 1,3,4-tiadiazol. Estos compuestos son conocidos por sus diversas actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas . La presencia del anillo tiadiazol en su estructura lo convierte en un compuesto significativo en la química medicinal y en diversas aplicaciones industriales.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de N-[1,3,4]Tiadiazol-2-il-isobutiramida típicamente involucra la reacción de haluros de hidrazonilo con tiocianatos o tiosemicarbazidas . Un método común incluye la reacción de bromuro de N-(4-nitrofenil)acetohidrazonilo con hidrazinocarboditiolato de metilo en presencia de trietilamina en etanol absoluto . Las condiciones de reacción generalmente implican reflujo de la mezcla durante varias horas para asegurar una conversión completa.

Métodos de Producción Industrial

Los métodos de producción industrial para N-[1,3,4]Tiadiazol-2-il-isobutiramida son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Las condiciones de reacción se optimizan para asegurar una alta pureza y mínimos subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-[1,3,4]Tiadiazol-2-il-isobutiramida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente llevado a cabo en solventes acuosos u orgánicos a temperatura ambiente o temperaturas ligeramente elevadas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio; generalmente realizado en solventes anhidros como tetrahidrofurano o etanol bajo atmósfera inerte.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de tiadiazol sustituidos, que pueden exhibir actividades biológicas mejoradas en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

N-[1,3,4]Tiadiazol-2-il-isobutiramida tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de N-[1,3,4]Tiadiazol-2-il-isobutiramida implica su interacción con varios objetivos moleculares y vías:

Actividad Antimicrobiana: El compuesto interrumpe la síntesis de la pared celular bacteriana e inhibe enzimas esenciales, lo que lleva a la muerte de las células bacterianas.

Actividad Antica

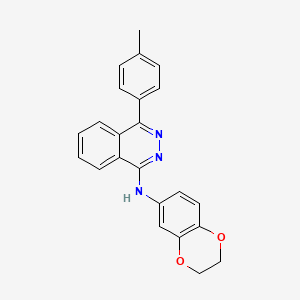

Comparación Con Compuestos Similares

Similar Compounds

- 1,2,3-Thiadiazole

- 1,2,4-Thiadiazole

- 1,2,5-Thiadiazole

Comparison

N-[1,3,4]Thiadiazol-2-yl-isobutyramide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. Compared to other thiadiazole isomers, it often exhibits higher antimicrobial and anticancer activities . The presence of the isobutyramide group further enhances its solubility and bioavailability, making it a more effective compound in various applications .

Propiedades

Fórmula molecular |

C6H9N3OS |

|---|---|

Peso molecular |

171.22 g/mol |

Nombre IUPAC |

2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide |

InChI |

InChI=1S/C6H9N3OS/c1-4(2)5(10)8-6-9-7-3-11-6/h3-4H,1-2H3,(H,8,9,10) |

Clave InChI |

XCVLUYOYCUBUGE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)NC1=NN=CS1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135767.png)

![(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135771.png)

![N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135779.png)

![Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12135784.png)

![2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B12135790.png)

![(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135799.png)

![1-Benzyl-9'-bromo-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12135811.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12135812.png)

![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12135817.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenylacetamide](/img/structure/B12135820.png)

![9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B12135827.png)